molecular formula C17H15N5O2 B2675362 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1797085-44-9

3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

カタログ番号: B2675362
CAS番号: 1797085-44-9
分子量: 321.34
InChIキー: NHYQGDLMWNHBHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a hybrid heterocyclic molecule combining a quinazolin-4(3H)-one scaffold with a 7,8-dihydropyrido[4,3-d]pyrimidine core linked via a ketone-bearing ethyl chain.

Key structural features include:

  • Quinazolinone moiety: Known for its role in kinase inhibition and DNA intercalation.
  • Dihydropyrido-pyrimidine core: A saturated bicyclic system enhancing conformational stability and binding affinity.
  • Oxoethyl linker: Provides spatial flexibility for interactions with target proteins.

特性

IUPAC Name

3-[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-16(21-6-5-14-12(8-21)7-18-10-19-14)9-22-11-20-15-4-2-1-3-13(15)17(22)24/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYQGDLMWNHBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Key steps may include:

  • Step 1: Synthesis of the 7,8-dihydropyrido[4,3-d]pyrimidin intermediate, which can be achieved through condensation reactions involving pyrimidine derivatives.

  • Step 2: Formation of the quinazolinone core via a cyclization reaction, often requiring heating under reflux with appropriate catalysts.

  • Step 3: Final coupling of the two fragments through nucleophilic substitution or condensation reactions, often involving the use of strong bases and suitable solvents such as DMF or DMSO.

Industrial Production Methods

Industrial production methods for this compound would likely focus on scaling up the laboratory synthesis processes. This would involve the optimization of reaction conditions to improve yield, purity, and cost-efficiency. Key considerations would include:

  • Use of flow chemistry to enhance reaction rates and scalability.

  • Implementation of robust purification techniques like recrystallization or column chromatography.

化学反応の分析

Types of Reactions

3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions such as:

  • Oxidation: Typically, it involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: This may involve catalytic hydrogenation using palladium on carbon.

  • Substitution: Common substitutions could include halogenation or alkylation reactions using appropriate reagents.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate, sodium hypochlorite.

  • Reducing agents: Sodium borohydride, palladium on carbon with hydrogen.

  • Substituting reagents: Alkyl halides, aryl halides in the presence of catalysts like copper or palladium.

Major Products

  • Oxidation products: Formation of quinazolinone oxides or ketones.

  • Reduction products: Formation of dihydro derivatives.

  • Substitution products: Halogenated or alkylated derivatives of the parent compound.

科学的研究の応用

Chemistry

In chemistry, this compound is explored for its complex structure, which makes it a candidate for studies in organic synthesis and reaction mechanisms.

Biology

Biologically, it may be investigated for its interactions with cellular components, potentially serving as a lead compound in drug discovery.

Medicine

Medically, derivatives of this compound could exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or anti-microbial properties, thus being valuable in drug development.

Industry

Industrially, this compound could be applied in the design of novel materials with specific chemical properties, such as high thermal stability or unique electronic characteristics.

作用機序

The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets. This can include:

  • Molecular Targets: Enzymes, receptors, or nucleic acids that the compound interacts with to exert biological effects.

  • Pathways Involved: Signal transduction pathways that are modulated by the interaction of the compound with its targets, potentially leading to therapeutic outcomes.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes critical analogs and their structural distinctions:

Compound Name/Identifier Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity (if reported) References
Target Compound Quinazolin-4(3H)-one + pyrido-pyrimidine Oxoethyl linker ~420-450 (estimated) Not explicitly stated -
Compound 6ZM Dihydropyrido-pyrimidine Indenylamino group, acetyl side chain 308.38 Autotaxin inhibitor (structural)
Compound 50e () Pyrido[3,4-d]pyrimidin-4(3H)-one 3,4-Dichlorobenzylpiperidine, trimethylsilyl ~550 (estimated) Cell-based potency (unspecified)
Compound 44g () Pyrido[3,4-d]pyrimidin-4(3H)-one Piperazinyl-pyridylmethyl group ~400 (estimated) Not reported
N-{2-[2-(Indenylamino)...} () Dihydropyrido-pyrimidine Pent-4-yn-1-yl acetamide, indenylamino 418 (MS: M+1) Synthetic intermediate
Autotaxin Inhibitor () Dihydropyrido-pyrimidine 3,4-Dichlorophenyl, fluorophenylmethyl ~500 (estimated) IC50 = 0.796 µM (Autotaxin)
Key Observations:
  • Core Flexibility: The pyrido-pyrimidine core is conserved across analogs, but substituents on the N2 and C6/C8 positions dictate target specificity.
  • Linker Impact: The oxoethyl chain in the target compound contrasts with acetamide (e.g., ) or propanoyl () linkers in analogs, affecting solubility and steric bulk.

Physicochemical Properties

  • Molecular Weight : Analogs range from 308–550 g/mol; the target compound likely occupies the higher end (~450 g/mol), impacting bioavailability.

生物活性

The compound 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a derivative of quinazolinone and pyrido[4,3-d]pyrimidine, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O2C_{15}H_{14}N_{4}O_{2}, with a molecular weight of approximately 282.30 g/mol. The structure features a quinazolinone ring fused with a pyrido[4,3-d]pyrimidine moiety, contributing to its unique biological properties.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. The compound has been studied for its ability to inhibit various cancer cell lines, particularly through the inhibition of tyrosine kinase receptors (TKRs), which are often overexpressed in cancers such as breast and prostate cancer.

  • Case Study : In vitro studies demonstrated that derivatives of quinazolinone can exert cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. For example, a related compound showed IC50 values of 18.79 µM/L against HepG2 and 13.46 µM/L against MCF-7 cells .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Quinazoline derivatives are known for their broad-spectrum activity against various bacterial strains.

  • Research Findings : A study highlighted that certain quinazolinone compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, the compound may possess anti-inflammatory properties. The quinazoline scaffold is associated with the inhibition of inflammatory pathways.

  • Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activities of 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one can be attributed to several mechanisms:

  • Tyrosine Kinase Inhibition : As mentioned, this compound may inhibit TKRs, disrupting signaling pathways essential for cancer cell proliferation.
  • DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate with DNA, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cells, contributing to cytotoxicity.

Data Table: Biological Activity Summary

Biological Activity Target Cell Line IC50 Value (µM/L) Mechanism
AntitumorHepG218.79Tyrosine Kinase Inhibition
AntitumorMCF-713.46Tyrosine Kinase Inhibition
AntimicrobialStaphylococcus aureusVariesCell Wall Synthesis Inhibition
Anti-inflammatoryVariousVariesCOX Inhibition

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step pathways, often starting with cyclization reactions. For example, coupling quinazolin-4(3H)-one derivatives with pyrido-pyrimidine intermediates under acidic or catalytic conditions is common. Key factors include:

  • Solvent selection : Ethanol or acetonitrile improves solubility and reaction efficiency .
  • Catalysts : Acidic conditions (e.g., H₂SO₄) or transition-metal catalysts facilitate cyclization .
  • Temperature control : Reactions often require reflux (e.g., 80–100°C) to drive completion .
  • Purification : Column chromatography or recrystallization ensures purity (>95%) .

Q. What spectroscopic techniques are essential for confirming the compound’s structure, and what spectral features should researchers prioritize?

  • ¹H/¹³C NMR : Focus on proton environments near the oxoethyl group (δ 2.5–3.5 ppm for CH₂) and aromatic protons in the quinazolinone (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • IR : Look for carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH vibrations (~3200–3400 cm⁻¹) .

Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?

  • Experimental setup : Use buffer solutions (pH 1–10) and incubate at 25°C, 40°C, and 60°C for 24–72 hours .
  • Analytical methods : Monitor degradation via HPLC with UV detection (λ = 254 nm) and compare retention times to standards .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s binding affinity to kinase targets?

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarities with pyrido-pyrimidine inhibitors .
  • Docking protocols : Use AutoDock Vina with flexible ligand settings and grid boxes centered on ATP-binding pockets .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase assays .

Q. What strategies resolve contradictions in biological activity data across studies with similar pyrido-pyrimidine derivatives?

  • Structural cross-comparison : Map substituent effects (e.g., electron-withdrawing groups on quinazolinone) to activity trends .
  • Assay standardization : Re-evaluate activity under uniform conditions (e.g., cell lines, incubation times) .
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated using isotopic labeling or kinetic studies?

  • Isotopic labeling : Introduce ¹³C or ¹⁵N at reactive sites (e.g., carbonyl groups) and track incorporation via NMR .
  • Kinetic profiling : Monitor intermediate formation via time-resolved LC-MS to identify rate-determining steps .
  • DFT calculations : Model transition states to predict regioselectivity in heterocycle formation .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties (e.g., bioavailability, metabolism)?

  • In vitro models : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability .
  • In vivo protocols : Administer orally (10 mg/kg) to rodents, with plasma sampling over 24h for LC-MS/MS analysis .
  • Metabolite ID : Employ HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReactants/ConditionsYield (%)Purity (%)Reference
CyclizationQuinazolinone + Pyrido-pyrimidine, H₂SO₄, 80°C6592
PurificationEthanol recrystallization->98

Q. Table 2. Spectral Benchmarks for Structural Confirmation

TechniqueKey Peaks/FeaturesSignificanceReference
¹H NMRδ 3.2 ppm (CH₂-CO), δ 8.1 ppm (quinazolinone H)Confirms core scaffold
HRMS[M+H]⁺ = 423.1542 (calc.)Validates molecular formula

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。